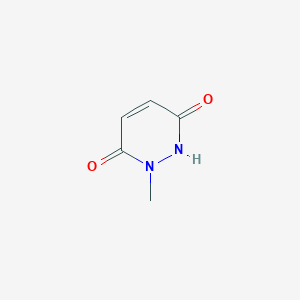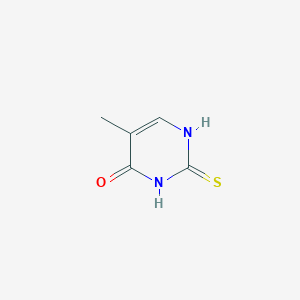
4-Hydroxy-3-methyl-4-phenyl-2-thiazolidinethione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-3-methyl-4-phenyl-2-thiazolidinethione (HMTT) is a thiazolidine derivative that has shown promising results in various scientific research studies. It is a sulfur-containing compound that possesses potential therapeutic properties due to its unique structure and mechanism of action.
Mecanismo De Acción
4-Hydroxy-3-methyl-4-phenyl-2-thiazolidinethione exerts its therapeutic effects by modulating various signaling pathways in the body. It has been found to activate the Nrf2/ARE pathway, which is responsible for regulating the expression of antioxidant and detoxifying enzymes. This compound also inhibits the NF-κB pathway, which is involved in inflammation and cancer development.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases such as cancer, cardiovascular disease, and neurodegenerative diseases. This compound also has anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines. It has been shown to have a protective effect on neurons and can improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-Hydroxy-3-methyl-4-phenyl-2-thiazolidinethione has several advantages for lab experiments. It is easy to synthesize and can be obtained in high purity. It is also stable under physiological conditions and can be administered orally or intravenously. However, this compound has some limitations for lab experiments. It has low solubility in water, which can limit its bioavailability. It also has a short half-life in the body, which can limit its therapeutic efficacy.
Direcciones Futuras
There are several future directions for 4-Hydroxy-3-methyl-4-phenyl-2-thiazolidinethione research. One area of interest is the development of this compound analogs with improved bioavailability and therapeutic efficacy. Another area of interest is the investigation of this compound's potential in treating other diseases such as diabetes and autoimmune diseases. Additionally, the mechanism of action of this compound needs to be further elucidated to fully understand its therapeutic potential.
Conclusion:
In conclusion, this compound is a thiazolidine derivative with potential therapeutic properties. It possesses antioxidant, anti-inflammatory, and anti-cancer properties and has a neuroprotective effect. This compound exerts its therapeutic effects by modulating various signaling pathways in the body. It has several advantages for lab experiments but also has some limitations. There are several future directions for this compound research, and further studies are needed to fully understand its therapeutic potential.
Métodos De Síntesis
4-Hydroxy-3-methyl-4-phenyl-2-thiazolidinethione can be synthesized by the reaction of 2-mercaptoacetic acid with 4-phenyl-3-methyl-2-butanone in the presence of a base. The reaction yields this compound as a white crystalline solid with a melting point of 174-176°C.
Aplicaciones Científicas De Investigación
4-Hydroxy-3-methyl-4-phenyl-2-thiazolidinethione has been extensively studied for its potential therapeutic properties in various scientific research studies. It has been found to possess antioxidant, anti-inflammatory, and anti-cancer properties. This compound has also been shown to have a neuroprotective effect and can be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Número CAS |
19975-60-1 |
|---|---|
Fórmula molecular |
C10H11NOS2 |
Peso molecular |
225.3 g/mol |
Nombre IUPAC |
4-hydroxy-3-methyl-4-phenyl-1,3-thiazolidine-2-thione |
InChI |
InChI=1S/C10H11NOS2/c1-11-9(13)14-7-10(11,12)8-5-3-2-4-6-8/h2-6,12H,7H2,1H3 |
Clave InChI |
MTUAZYINQQBRTK-UHFFFAOYSA-N |
SMILES |
CN1C(=S)SCC1(C2=CC=CC=C2)O |
SMILES canónico |
CN1C(=S)SCC1(C2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



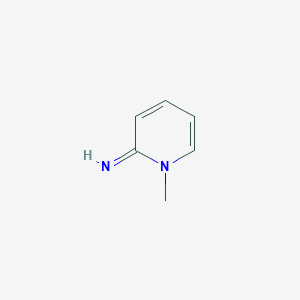



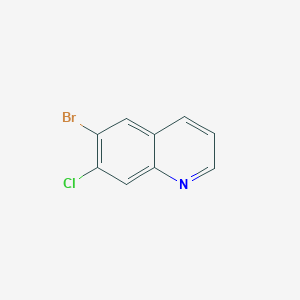
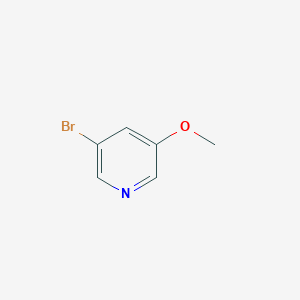
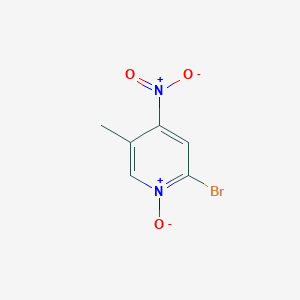
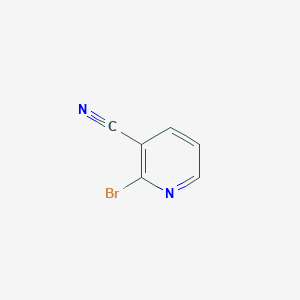
![1-(2-ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole](/img/structure/B189607.png)


